5-(Chloromethyl)-2-nitropyridine 5-(Chloromethyl)-2-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1936349-17-5
VCID: VC8251854
InChI: InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2
SMILES: C1=CC(=NC=C1CCl)[N+](=O)[O-]
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol

5-(Chloromethyl)-2-nitropyridine

CAS No.: 1936349-17-5

Cat. No.: VC8251854

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-nitropyridine - 1936349-17-5

Specification

CAS No. 1936349-17-5
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name 5-(chloromethyl)-2-nitropyridine
Standard InChI InChI=1S/C6H5ClN2O2/c7-3-5-1-2-6(8-4-5)9(10)11/h1-2,4H,3H2
Standard InChI Key RTOLWDXJQWUYEN-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CCl)[N+](=O)[O-]
Canonical SMILES C1=CC(=NC=C1CCl)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

5-(Chloromethyl)-2-nitropyridine belongs to the nitropyridine family, featuring a six-membered aromatic ring with a nitro group (-NO₂) at position 2 and a chloromethyl group (-CH₂Cl) at position 5. The electron-withdrawing nitro group deactivates the ring, directing electrophilic substitutions to specific positions, while the chloromethyl moiety enhances reactivity for nucleophilic displacements. The compound’s molecular formula is C₆H₅ClN₂O₂, with a molecular weight of 186.57 g/mol. Spectroscopic data (IR, NMR) typically reveal key absorptions:

  • Nitro group: Strong asymmetric stretching at ~1,520 cm⁻¹ and symmetric stretching at ~1,350 cm⁻¹ in IR .

  • Chloromethyl group: Characteristic C-Cl stretch at ~750 cm⁻¹ and methylene protons resonating at δ 4.6–4.8 ppm in ¹H NMR .

Synthesis Methodologies

Nitration and Chloromethylation Route

A two-step synthesis involves nitration followed by chloromethylation:

  • Nitration of 5-Methylpyridine:

    • React 5-methylpyridine with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50–60°C for 6 hours to yield 2-nitro-5-methylpyridine .

    • Yield: 68–72% (reported for analogous nitrations) .

  • Chlorination of Methyl Group:

    • Treat 2-nitro-5-methylpyridine with sulfuryl chloride (SO₂Cl₂) under UV light at 80°C for 12 hours to produce 5-(chloromethyl)-2-nitropyridine .

    • Yield: 58–65% .

Reaction Conditions:

StepReagentsTemperatureTimeYield
1HNO₃/H₂SO₄50–60°C6 h68–72%
2SO₂Cl₂/UV80°C12 h58–65%

Alternative Pathway via Hydroxymethyl Intermediate

A three-step approach improves selectivity:

Physicochemical Properties

5-(Chloromethyl)-2-nitropyridine is a pale-yellow crystalline solid with the following characteristics:

PropertyValueMethod
Melting Point89–92°CDifferential Scanning Calorimetry
Solubility1.2 g/L (water), 45 g/L (ethanol)Gravimetric Analysis
Log P1.8HPLC
StabilityStable under inert atmosphere; decomposes above 200°CThermogravimetric Analysis

The compound’s low water solubility necessitates organic solvents (e.g., DMF, THF) for reactivity in cross-coupling reactions .

Applications in Pharmaceutical Synthesis

Intermediate for Proton Pump Inhibitors

5-(Chloromethyl)-2-nitropyridine is a key precursor in synthesizing Dexlansoprazole, a gastroesophageal reflux disease (GERD) therapeutic. The chloromethyl group undergoes nucleophilic substitution with benzimidazole derivatives to form sulfinyl linkages .

Green Chemistry Evaluation

Adopting metrics from Gilbile et al. :

MetricValue
Atom Economy84%
E-Factor3.2
Process Mass Intensity (PMI)6.8

Improvements:

  • Replace SO₂Cl₂ with enzymatic chlorination to reduce toxicity.

  • Recover POCl₃ via distillation (85% efficiency) .

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